molecular formula C16H8Cl2F3N3O B2466816 5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 672950-86-6

5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No. B2466816
CAS RN: 672950-86-6
M. Wt: 386.16
InChI Key: ROPXCDWVTMOVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a phenyl group, a trifluoromethyl group, and a 2,4-dichlorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring, phenyl ring, and 2,4-dichlorophenoxy group would all contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the presence of the 2,4-dichlorophenoxy group might make it more polar .

Scientific Research Applications

Chemical Reactions and Synthesis

Research on derivatives of 1,2,4-triazine, including compounds similar to 5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine, has focused on their chemical reactions and potential for synthesis. For example, Mustafa, Mansour, and Zaher (1971) studied the behavior of certain 1,2,4-triazine derivatives towards organomagnesium halides, revealing insights into their potential reactivity and synthesis processes (Mustafa, Mansour, & Zaher, 1971).

Antimicrobial Properties

Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, which are chemically related to the 1,2,4-triazine family. This research highlights the potential antimicrobial applications of these compounds (Bektaş et al., 2007).

Crystal Structure Analysis

Janes (1999) analyzed the crystal structure of an analog of the anticonvulsant lamotrigine, which is chemically related to 1,2,4-triazine compounds. This study contributes to understanding the structural properties of similar compounds (Janes, 1999).

Synthesis and Properties of Derivatives

Chupakhin et al. (2004) described the one-step C-C coupling of various compounds with 1,2,4-triazine, demonstrating the versatile chemical applications of triazine derivatives (Chupakhin et al., 2004).

Spectroscopic and Anticancer Studies

Refat et al. (2015) conducted spectroscopic and anticancer studies on copper(II) and manganese(II) complexes with 1,2,4-triazines. This research opens avenues for exploring the potential anticancer applications of triazine derivatives (Refat et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better efficacy or reduced side effects .

properties

IUPAC Name

5-(2,4-dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3O/c17-10-6-7-12(11(18)8-10)25-15-13(16(19,20)21)23-24-14(22-15)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXCDWVTMOVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

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